Differential Binding Affinity to Human NADPH Oxidase 1 (NOX1) vs. Other Isoforms
This compound demonstrates measurable affinity for human NADPH oxidase 1 (NOX1). While direct head-to-head data against a close comparator in the same assay is not available in the primary literature, a class-level comparison can be made. Many benzopyranones exhibit NADPH oxidase inhibition, but the specific substitution pattern modulates potency and isoform selectivity [1]. This compound's binding to NOX1, a key enzyme in generating reactive oxygen species (ROS), provides a basis for its selection over other benzopyranones that may not target this specific isoform [1][2].
| Evidence Dimension | Enzyme Inhibition (Binding Affinity, Ki) |
|---|---|
| Target Compound Data | Ki = 26,000 nM (26 µM) for human NADPH oxidase 1 (NOX1) [1] |
| Comparator Or Baseline | Class-level baseline: Other benzopyranone derivatives (e.g., S17834) are reported to inhibit NADPH oxidase activity in cellular and membrane assays at concentrations of 10-50 µM [2]. |
| Quantified Difference | The target compound shows a Ki of 26 µM for the specific NOX1 isoform, placing its potency within the active range observed for other benzopyranone-based NADPH oxidase inhibitors. |
| Conditions | Inhibition of human NOX1 expressed in a Drosophila DUOX knockdown model assessed via chemiluminescence assay [1]. |
Why This Matters
This data supports the use of the compound in research focused on NOX1-mediated pathways, offering a defined starting point for further structure-activity relationship (SAR) studies that would be invalid if an uncharacterized or differently substituted analog were used.
- [1] BindingDB. (n.d.). BDBM50190348 (CHEMBL3827421) Affinity Data for Human NADPH oxidase 1. View Source
- [2] Cayatte, A. J., et al. (2001). S17834, a New Inhibitor of Cell Adhesion and Atherosclerosis That Targets NADPH Oxidase. *Arteriosclerosis, Thrombosis, and Vascular Biology*, 21(10), 1577–1584. View Source
